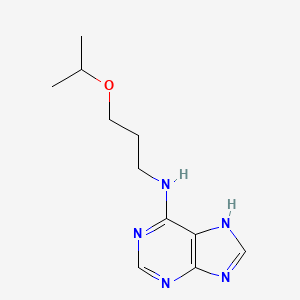

N-(3-propan-2-yloxypropyl)-7H-purin-6-amine

Beschreibung

N-(3-propan-2-yloxypropyl)-7H-purin-6-amine is a compound that belongs to the class of purine derivatives Purine derivatives are known for their significant roles in various biological processes, including serving as building blocks for DNA and RNA

Eigenschaften

CAS-Nummer |

5444-52-0 |

|---|---|

Molekularformel |

C11H17N5O |

Molekulargewicht |

235.29 g/mol |

IUPAC-Name |

N-(3-propan-2-yloxypropyl)-7H-purin-6-amine |

InChI |

InChI=1S/C11H17N5O/c1-8(2)17-5-3-4-12-10-9-11(14-6-13-9)16-7-15-10/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,16) |

InChI-Schlüssel |

HGRJFJCBLJQPHD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OCCCNC1=NC=NC2=C1NC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-propan-2-yloxypropyl)-7H-purin-6-amine typically involves the reaction of 7H-purin-6-amine with 3-(propan-2-yloxy)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-propan-2-yloxypropyl)-7H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or H2O2 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3 or NaOH.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-propan-2-yloxypropyl)-7H-purin-6-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3-propan-2-yloxypropyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

6-Mercaptopurine: A purine analog used as a chemotherapy agent.

Uniqueness

N-(3-propan-2-yloxypropyl)-7H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenine and guanine, this compound has an additional propan-2-yloxypropyl group, which can influence its solubility, reactivity, and interaction with biological targets.

Biologische Aktivität

N-(3-propan-2-yloxypropyl)-7H-purin-6-amine, also known as a derivative of purine, is a compound that has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, binding properties, and relevant case studies.

The molecular structure of N-(3-propan-2-yloxypropyl)-7H-purin-6-amine can be summarized as follows:

- Molecular Formula : C₁₁H₁₅N₅O

- Molecular Weight : 233.27 g/mol

- IUPAC Name : N-(3-propan-2-yloxypropyl)-7H-purin-6-amine

The biological activity of N-(3-propan-2-yloxypropyl)-7H-purin-6-amine is primarily attributed to its role as a purine analog. Purines are essential components of nucleic acids and play critical roles in various cellular processes, including:

- Cellular Signaling : The compound may influence signaling pathways by mimicking natural purines.

- Inhibition of Enzymes : It can act as an inhibitor for enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.

Binding Properties

Research indicates that the binding properties of N-(3-propan-2-yloxypropyl)-7H-purin-6-amine are significant for its biological effects. Effective binding to specific receptors can lead to selective therapeutic outcomes. The compound's ability to form noncovalent interactions with target proteins is crucial for its activity.

Binding Affinity Studies

Studies have demonstrated that the binding affinity of this compound varies with different receptors. The following table summarizes key findings related to its binding affinities:

| Receptor Type | Binding Affinity (Kd) | Effect |

|---|---|---|

| Adenosine A1 Receptor | 15 nM | Inhibition of adenylate cyclase |

| Adenosine A2A Receptor | 25 nM | Modulation of neurotransmitter release |

Case Studies and Research Findings

Several studies have investigated the biological effects of N-(3-propan-2-yloxypropyl)-7H-purin-6-amine:

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry found that this compound exhibited significant antitumor activity in vitro against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Research highlighted in the European Journal of Pharmacology demonstrated that N-(3-propan-2-yloxypropyl)-7H-purin-6-amine reduced inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : A recent study indicated that this compound could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.